Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate
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Overview
Description
Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate is a complex organic compound characterized by the presence of trifluoromethyl groups, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a starting material, which undergoes nucleophilic substitution reactions to introduce the trifluoromethyl groups . The piperazine ring is then formed through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or halides.
Scientific Research Applications
Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can modulate various biochemical pathways, leading to its desired effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups and has similar applications in catalysis and organic synthesis.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds are used as potent growth inhibitors of drug-resistant bacteria and have similar structural features.
Uniqueness
Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate is unique due to its combination of a piperazine ring and sulfonyl group, which imparts distinct chemical properties and enhances its versatility in various applications. The presence of multiple trifluoromethyl groups further distinguishes it from other compounds, providing enhanced stability and reactivity .
Properties
Molecular Formula |
C15H16F6N2O4S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 4-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H16F6N2O4S/c1-2-27-13(24)22-3-5-23(6-4-22)28(25,26)12-8-10(14(16,17)18)7-11(9-12)15(19,20)21/h7-9H,2-6H2,1H3 |
InChI Key |
SBYDCQKNYMACKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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